2-(4-Bromophenyl)-1,3-dioxolane

Description

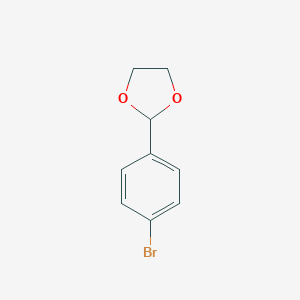

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIMHOWVWWHLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378741 | |

| Record name | 2-(4-bromophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-01-4 | |

| Record name | 2-(4-bromophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-(4-Bromophenyl)-1,3-dioxolane

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound, also known as 4-Bromobenzaldehyde Ethylene Acetal, is a halogenated aromatic acetal.[1] It is commonly used as a chemical intermediate in organic synthesis.[2] The dioxolane group serves as a protecting group for the aldehyde functionality of 4-bromobenzaldehyde, allowing for selective reactions at other positions of the molecule.

Physical and Chemical Data

The key are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 229.07 g/mol | [1][3][4][5] |

| Appearance | Colorless liquid or low-melting white solid | [2] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 286.4 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| CAS Number | 10602-01-4 | [1][4] |

Stability and Storage

The compound is reported to be light-sensitive and should be stored in a cool, dark place, preferably under an inert gas atmosphere.[6] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[6]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the acid-catalyzed condensation of 4-bromobenzaldehyde with ethylene glycol.[2] This reaction, known as acetal formation, is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Synthesis Reaction

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Two common laboratory-scale protocols are detailed below.

Method 1: Reflux in Toluene [2]

-

Reaction Setup: To a three-neck flask, add 4-bromobenzaldehyde (5 mmol), ethylene glycol (7 mmol), p-toluenesulfonic acid (0.10 g), and toluene (20 mL).

-

Reaction: Heat the mixture to reflux and maintain for 3.5 to 5.0 hours. Water can be removed azeotropically using a Dean-Stark apparatus.

-

Workup: After cooling, wash the reaction mixture with water.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain this compound.

Method 2: High-Temperature Reflux with Dean-Stark Apparatus [2]

-

Reaction Setup: Equip a three-neck flask with a magnetic stirrer, thermometer, and a Dean-Stark apparatus. Add 4-bromobenzaldehyde (1.85 g, 10 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), toluene (15 mL), and ethylene glycol (1.86 g, 30 mmol).

-

Reaction: Heat the mixture to reflux at 130°C for 8 hours, collecting the water byproduct in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1).

-

Workup: Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is 7. Extract the product with toluene.

-

Isolation: Wash the organic layer with a saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Recrystallize the resulting yellow transparent liquid from petroleum ether to yield a white solid product. This method reports a yield of 92.1%.[2]

Caption: Step-by-step experimental workflow for the synthesis and purification.

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.[1] The spectra would show characteristic peaks for the aromatic protons, the dioxolane ring protons, and the single proton of the acetal group.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify the functional groups present.[1] Key absorptions would include C-H stretches (aromatic and aliphatic), C-O stretches of the acetal, and C-Br stretches. The absence of a strong carbonyl (C=O) peak from the starting aldehyde is a key indicator of a successful reaction.

-

Mass Spectrometry (MS): GC-MS is often employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[1][7]

Reactivity and Potential Applications

As a protected form of 4-bromobenzaldehyde, this compound is a valuable intermediate in multi-step organic syntheses. The bromo-substituent on the phenyl ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. After the desired modification at the bromo-position, the aldehyde can be easily deprotected by acid hydrolysis.

General Reactivity

The primary reactive site, aside from deprotection, is the carbon-bromine bond, making it a precursor for various derivatives.

Caption: Logical flow of using the compound as a protected intermediate in synthesis.

Potential Biological Activity

While there is no specific information on the biological signaling pathways of this compound itself, the broader class of 1,3-dioxolane derivatives has been investigated for various biological activities.[8][9]

-

Antibacterial and Antifungal Activity: Numerous studies have shown that compounds containing the 1,3-dioxolane ring exhibit significant antibacterial and antifungal properties.[8][10][11] Their activity is often dependent on the nature and position of substituents on the dioxolane and any attached aromatic rings.[8][11]

-

Other Activities: Depending on the overall structure, dioxolane derivatives have also been explored for antineoplastic, antiviral, and anesthetic properties.[8][9]

The presence of a bromine atom is also significant, as many bromophenols isolated from marine sources exhibit a wide range of bioactivities, including antioxidant, antimicrobial, and anticancer effects.[12] This suggests that this compound and its derivatives could be interesting candidates for biological screening.

Caption: Logical workflow for the screening of dioxolane derivatives for bioactivity.

References

- 1. This compound | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:10602-01-4 | Chemsrc [chemsrc.com]

- 4. This compound | 10602-01-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

synthesis of 2-(4-Bromophenyl)-1,3-dioxolane from 4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-bromophenyl)-1,3-dioxolane, a valuable intermediate in organic synthesis, from 4-bromobenzaldehyde and ethylene glycol. This acetal formation serves as a crucial protective strategy for the aldehyde functional group, enabling a wide range of subsequent chemical transformations.

Core Synthesis Overview

The synthesis of this compound is achieved through the acid-catalyzed reaction of 4-bromobenzaldehyde with ethylene glycol. This reaction, a classic example of acetalization, involves the nucleophilic attack of the diol on the protonated carbonyl carbon of the aldehyde. The removal of water is essential to drive the equilibrium towards the product.

Reaction Principle

The reaction proceeds via a hemiacetal intermediate, which, under acidic conditions, readily dehydrates and cyclizes with the second hydroxyl group of ethylene glycol to form the stable 1,3-dioxolane ring. The use of a Dean-Stark apparatus or a dehydrating agent is common practice to facilitate the removal of the water byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on cited experimental protocols.

| Parameter | Method 1 | Method 2 |

| Reactants | ||

| 4-Bromobenzaldehyde | 5 mmol | 1.85 g (10 mmol) |

| Ethylene Glycol | 7 mmol | 1.86 g (30 mmol) |

| Catalyst | ||

| p-Toluenesulfonic acid | 0.10 g | 0.17 g (1 mmol) |

| Solvent | ||

| Toluene | 20 mL | 15 mL |

| Reaction Conditions | ||

| Temperature | Reflux | 130°C (Reflux) |

| Reaction Time | 3.5 - 5.0 hours | 8 hours |

| Product Yield & Properties | ||

| Yield | Not specified | 2.12 g (92.1%)[1] |

| Melting Point | Not specified | 33-34°C[1] |

Experimental Protocols

Two detailed experimental methodologies for the synthesis of this compound are provided below.

Method 1: General Reflux Conditions

Procedure:

-

To a three-neck flask, add 5 mmol of 4-bromobenzaldehyde, 7 mmol of ethylene glycol, 0.10 g of p-toluenesulfonic acid, and 20 mL of toluene.[1]

-

Heat the reaction mixture to reflux and maintain for 3.5 to 5.0 hours.[1]

-

After cooling to room temperature, wash the reaction mixture with water.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.[1]

Method 2: Dean-Stark Apparatus for Water Removal

Procedure:

-

Equip a three-neck flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus.

-

Charge the flask with 1.85 g (10 mmol) of 4-bromobenzaldehyde, 1.86 g (30 mmol) of ethylene glycol, 0.17 g (1 mmol) of p-toluenesulfonic acid, and 15 mL of toluene.[1]

-

Heat the mixture to reflux at 130°C for 8 hours, collecting the water byproduct in the Dean-Stark trap.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture to pH 7 with a saturated sodium bicarbonate (NaHCO₃) solution.[1]

-

Extract the product with toluene.

-

Wash the combined organic layers with a saturated sodium chloride (NaCl) solution and dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to yield a yellow transparent liquid.

-

Further purify the product by recrystallization from petroleum ether to obtain a white solid. This method yielded 2.12 g (92.1%) of this compound with a melting point of 33-34°C.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

References

2-(4-Bromophenyl)-1,3-dioxolane molecular weight and formula

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,3-dioxolane

This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C9H9BrO2[1][2][3][4] |

| Molecular Weight | 229.07 g/mol [1][3][4][5] |

| Alternate Molecular Weight | 229.071[6] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental value is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements to confirm the elemental composition.

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon and hydrogen. The percentage of bromine can be determined by methods such as titration or ion chromatography after decomposition of the compound. The results from these analyses are used to derive the empirical formula, which is then compared with the molecular formula obtained from mass spectrometry.

Logical Relationship of Molecular Properties

The relationship between the chemical name, its structure, and its fundamental molecular properties is illustrated in the following diagram.

References

- 1. This compound | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 10602-01-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound | CAS#:10602-01-4 | Chemsrc [chemsrc.com]

IUPAC name for 4-bromobenzaldehyde ethylene acetal

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview of this compound, the ethylene acetal of 4-bromobenzaldehyde. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and illustrates key processes through diagrams. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a crucial intermediate.

Introduction and IUPAC Nomenclature

4-Bromobenzaldehyde ethylene acetal is a valuable synthetic intermediate in organic chemistry. The aldehyde functional group of 4-bromobenzaldehyde is protected as a cyclic acetal, which is stable under neutral to strongly basic conditions. This protection allows for selective reactions to be carried out at the aryl bromide position, such as cross-coupling reactions, without affecting the aldehyde. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] Other common synonyms include 4-bromobenzaldehyde ethylene acetal, p-bromobenzaldehyde ethylene acetal, and 1-bromo-4-(1,3-dioxolan-2-yl)benzene.[2][3]

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 10602-01-4 | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [2][3] |

| Appearance | Colorless liquid or low-melting solid | [1] |

| Melting Point | 33-38 °C | [1][3] |

| Density | 1.515 ± 0.06 g/cm³ | [3] |

| Solubility | Very slightly soluble in water (0.94 g/L at 25 °C) | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed condensation of 4-bromobenzaldehyde with ethylene glycol.[1] This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is typically removed azeotropically using a Dean-Stark apparatus.[1][4]

General Reaction Scheme

The overall reaction is as follows:

Br-C₆H₄-CHO + HOCH₂CH₂OH ⇌ Br-C₆H₄-CH(OCH₂)₂ + H₂O

Summary of Experimental Conditions

The following table summarizes typical conditions for the synthesis.

| Parameter | Conditions | Source |

| Reactants | 4-bromobenzaldehyde, Ethylene glycol | [1] |

| Molar Ratio | 1 : 1.4 to 1 : 3 (Aldehyde : Glycol) | [1] |

| Catalyst | p-Toluenesulfonic acid | [1][5] |

| Solvent | Toluene, Benzene, Xylene, or Cyclohexane | [1][5] |

| Apparatus | Three-neck flask, Reflux condenser, Dean-Stark trap | [1] |

| Temperature | Reflux (e.g., 130°C in Toluene) | [1] |

| Reaction Time | 3.5 - 8 hours | [1] |

| Yield | ~92% | [1] |

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures.[1][5]

Materials:

-

4-bromobenzaldehyde (10 mmol, 1.85 g)

-

Ethylene glycol (30 mmol, 1.86 g, 1.67 mL)

-

p-Toluenesulfonic acid (1 mmol, 0.17 g)

-

Toluene (15-20 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether and Ethyl acetate for chromatography and recrystallization

Procedure:

-

Setup: To a three-neck flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromobenzaldehyde (1.85 g), ethylene glycol (1.86 g), p-toluenesulfonic acid (0.17 g), and toluene (15 mL).

-

Reaction: Heat the mixture to reflux (approximately 130°C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 3.5 to 8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (10:1) mobile phase.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the remaining acid by washing the reaction mixture with a saturated NaHCO₃ solution until the pH of the aqueous layer is 7.

-

Extraction and Drying: Transfer the mixture to a separatory funnel and extract with toluene. Wash the organic layer with saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a yellow liquid.[1] The product can be further purified by column chromatography on silica gel or by recrystallization from petroleum ether to yield a white solid.[1]

Diagrams and Workflows

Reaction Mechanism

The formation of the cyclic acetal proceeds via an acid-catalyzed mechanism involving the initial formation of a hemiacetal, followed by an intramolecular cyclization.

Caption: Acid-catalyzed mechanism for acetal formation.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for synthesis and purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 10602-01-4, 4-Bromobenzaldehyde ethyleneglycol acetal, 4-Bromobenzaldehyde-1-ethylene ketal, p-Bromobenzaldehyde ethylene acetal - chemBlink [chemblink.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101948460A - Preparation method for o-bromobenzaldehyde ethylence acetal - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Bromophenyl)-1,3-dioxolane

Molecular Structure and Atom Labeling

The structure of 2-(4-Bromophenyl)-1,3-dioxolane with atom numbering for NMR correlation is presented below. This labeling is used consistently throughout this guide to reference specific proton and carbon signals.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the dioxolane ring. The estimated chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2', H6' | 7.40 - 7.55 | Doublet (d) | 2H |

| H3', H5' | 7.25 - 7.40 | Doublet (d) | 2H |

| H2 | 5.70 - 5.85 | Singlet (s) | 1H |

| H4, H5 | 3.95 - 4.15 | Multiplet (m) | 4H |

Note: The exact appearance of the H4 and H5 signals may be a complex multiplet due to second-order coupling effects, often appearing as a symmetric multiplet centered around 4.05 ppm.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The estimated chemical shifts are provided in the table below.

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C4' | 121 - 123 |

| C2', C6' | 128 - 130 |

| C3', C5' | 131 - 133 |

| C1' | 137 - 139 |

| C2 | 102 - 104 |

| C4, C5 | 64 - 66 |

Experimental Protocols

A general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 200-240 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Experimental Workflow Visualization

The logical flow of operations for NMR analysis is depicted in the following diagram.

In-Depth Technical Guide: Mass Spectrometry and IR Analysis of 2-(4-Bromophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy analysis of 2-(4-Bromophenyl)-1,3-dioxolane. This document details expected fragmentation patterns, characteristic vibrational modes, and standardized experimental protocols for the characterization of this compound.

Introduction

This compound is an acetal derivative of 4-bromobenzaldehyde. Its structural elucidation is crucial in various research and development settings, including synthetic chemistry and drug discovery, where it may be used as a protecting group or an intermediate. Mass spectrometry and IR spectroscopy are fundamental techniques for confirming the identity and purity of this molecule. This guide presents the theoretical and practical aspects of these analytical methods as applied to this compound.

Mass Spectrometry Analysis

Mass spectrometry of this compound, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M and M+2 isotope patterns for bromine-containing fragments.

| m/z (Predicted) | Ion Structure | Interpretation | Relative Intensity (Predicted) |

| 228/230 | [C₉H₉BrO₂]⁺ | Molecular Ion (M⁺) | Moderate |

| 227/229 | [C₉H₈BrO₂]⁺ | [M-H]⁺ | Low |

| 183/185 | [C₇H₄Br]⁺ | Loss of the dioxolane ring | Moderate |

| 155/157 | [C₆H₄Br]⁺ | Phenyl-bromo cation | Moderate |

| 129 | [C₉H₉O₂]⁺ | Loss of Bromine | Low |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation | High |

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can undergo several fragmentation pathways, primarily involving the cleavage of the dioxolane ring and the carbon-bromine bond.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of this compound is outlined below.

Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of around 10-100 µg/mL.

-

If necessary, filter the solution through a 0.22 µm syringe filter.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.

GC Oven Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: 5 minutes at 280°C.

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

Caption: General workflow for the GC-MS analysis of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds in the molecule.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic IR absorption peaks for this compound.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group | Intensity (Predicted) |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2980-2850 | C-H stretch | Aliphatic (dioxolane) | Medium |

| 1600-1585 | C=C stretch | Aromatic ring | Medium |

| 1500-1400 | C=C stretch | Aromatic ring | Medium |

| 1250-1000 | C-O stretch | Acetal | Strong |

| 850-800 | C-H bend (out-of-plane) | p-disubstituted aromatic | Strong |

| 700-600 | C-Br stretch | Aryl bromide | Medium |

Experimental Protocol: FT-IR Analysis

A standard protocol for the FT-IR analysis of this compound is provided below.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation:

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a diamond ATR accessory.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected before analyzing the sample.

Caption: General workflow for the FT-IR analysis of this compound using an ATR accessory.

Conclusion

The combination of mass spectrometry and IR spectroscopy provides a powerful and reliable means of confirming the structure and purity of this compound. The predicted data and detailed protocols in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in their analytical work with this compound. It is important to note that the presented quantitative spectral data are predicted based on the chemical structure and data from analogous compounds. For definitive analysis, comparison with an experimental spectrum from a verified standard is recommended.

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1,3-dioxolane

This technical guide provides a comprehensive overview of the melting and boiling points of 2-(4-Bromophenyl)-1,3-dioxolane, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants and details the experimental methodologies for their determination.

Physicochemical Data

The melting and boiling points are critical physical properties that provide insights into the purity and physical state of a compound under various conditions. For this compound (CAS No: 10602-01-4), these values are summarized below.

| Property | Value | Conditions |

| Melting Point | 33-35 °C | Not specified |

| Boiling Point | 286.4 ± 35.0 °C | at 760 mmHg |

Table 1: Summary of the melting and boiling points of this compound.[1]

Experimental Protocols

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point of this compound, being a low-melting solid, can be accurately determined using the capillary method with an appropriate apparatus.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

Procedure:

-

A small amount of the crystalline this compound is introduced into a capillary tube to a height of 1-2 mm.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[2]

-

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For pure liquids, the boiling point is a characteristic constant at a given pressure.

Apparatus:

-

Distillation apparatus or a small-scale boiling point apparatus (e.g., Thiele tube)

-

Heat source (e.g., heating mantle or oil bath)

-

Thermometer (calibrated)

-

Boiling chips

-

Sample of this compound

Procedure (Distillation Method):

-

The liquid sample of this compound is placed in a distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the acetalization of 4-bromobenzaldehyde with ethylene glycol, often catalyzed by an acid such as p-toluenesulfonic acid.[4] The workflow for its synthesis and subsequent physical characterization is illustrated below.

Caption: Synthesis and Characterization Workflow for this compound.

Logical Workflow for Physical Property Determination

The determination of the physical properties such as melting and boiling points follows a logical experimental sequence to ensure accuracy and reproducibility. The general workflow is depicted in the following diagram.

Caption: General Workflow for Melting and Boiling Point Determination.

References

Solubility Profile of 2-(4-Bromophenyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)-1,3-dioxolane. Due to a lack of extensive, publicly available empirical data on this specific compound, this guide combines theoretical predictions, data from structurally analogous compounds, and established experimental protocols to offer a robust resource for laboratory and development work.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various chemical and biological systems. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For this compound, its aromatic bromo- a moiety and the dioxolane ring contribute to its overall polarity and potential for intermolecular interactions.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is a moderately polar compound. The presence of the bromophenyl group introduces a degree of hydrophobicity, while the oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, contributing to its potential for solubility in polar solvents.

A calculated aqueous solubility for this compound, also known as 4-Bromobenzaldehyde ethylene acetal, is 0.94 g/L at 25 °C [1]. This low water solubility is consistent with the presence of the large, nonpolar bromophenyl group[2].

Data Presentation: Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the solubility of structurally similar compounds such as bromobenzene, 4-bromobenzaldehyde, and other aromatic compounds, and should be confirmed experimentally for precise quantitative values.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High | Very Slightly Soluble | As indicated by the calculated value of 0.94 g/L[1]. The large hydrophobic bromophenyl group limits solubility despite the polar dioxolane ring. |

| Methanol | High | Soluble | The polar hydroxyl group of methanol can interact with the oxygen atoms of the dioxolane ring. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Aromatic aldehydes are generally soluble in ethanol[3]. |

| Acetone | Medium | Very Soluble | A polar aprotic solvent that can effectively solvate the compound. Bromobenzene is soluble in acetone[2]. |

| Dichloromethane (DCM) | Medium | Very Soluble | A common solvent for organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Medium | Very Soluble | The ether linkages in THF are compatible with the dioxolane structure. |

| Toluene | Low | Soluble | The aromatic nature of toluene facilitates the dissolution of the bromophenyl group. |

| Hexane | Low | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the more polar dioxolane portion of the molecule. |

| Diethyl Ether | Low | Soluble | A common nonpolar solvent in which many organic compounds, including bromobenzene, are soluble[2]. |

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer. Equilibration time can vary, but a minimum of 24-48 hours is generally recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation or filtration through a syringe filter (with a filter material compatible with the solvent) is recommended.

-

Quantification: Accurately dilute a known aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It typically measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Precipitation Detection: Incubate the plate for a defined period (e.g., 2-24 hours) at a constant temperature. The formation of a precipitate can be detected by various methods, including nephelometry (light scattering), turbidimetry (absorbance), or direct visual inspection.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Mandatory Visualization

The following diagrams illustrate key workflows related to the determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

References

Commercial Availability and Technical Profile of 2-(4-Bromophenyl)-1,3-dioxolane for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1,3-dioxolane, also known as 4-Bromobenzaldehyde ethylene acetal, is a versatile synthetic intermediate widely utilized in organic chemistry and drug discovery. Its stable dioxolane group serves as a protecting group for the aldehyde functionality of 4-bromobenzaldehyde, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its synthesis and potential applications.

Commercial Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Notable vendors include:

-

Thermo Fisher Scientific: Offers the compound under its Thermo Scientific Chemicals brand with a purity of 98+%.[1]

-

Santa Cruz Biotechnology (SCBT): Provides this compound for research use.[2]

-

TCI America: Lists the product with the catalog number B2100.[3]

-

BLD Pharmatech: A supplier of fine chemicals, including this dioxolane derivative.[4][5]

-

Alfa Chemistry: Offers the compound with a purity of >98.0% (GC).[6]

-

ChemicalBook: A platform that lists various suppliers and pricing information.[7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 10602-01-4 | [1][2][3][8] |

| Molecular Formula | C₉H₉BrO₂ | [1][2][8][9] |

| Molecular Weight | 229.07 g/mol | [2][8] |

| Appearance | Colorless liquid or low melting solid | [1][9] |

| Melting Point | 33-35 °C | [6][10] |

| Boiling Point | 286.4 ± 35.0 °C at 760 mmHg | [10] |

| Density | 1.5 ± 0.1 g/cm³ | [10] |

| Purity | >98.0% (GC) | [1][6] |

| Refractive Index | 1.5630 to 1.5650 (20°C, 589 nm) | [1] |

| InChI Key | ZYIMHOWVWWHLDN-UHFFFAOYSA-N | [1][8][11] |

| SMILES | C1COC(O1)C2=CC=C(C=C2)Br | [1][8] |

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-bromobenzaldehyde with ethylene glycol. Below are two detailed experimental procedures.

Method 1: Synthesis via Aldehyde Condensation[9]

This method involves the reflux of reactants with p-toluenesulfonic acid as a catalyst.

Materials:

-

4-bromobenzaldehyde (5 mmol)

-

Ethylene glycol (7 mmol)

-

p-toluenesulfonic acid (0.10 g)

-

Toluene (20 mL)

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a three-neck flask, add 4-bromobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and toluene.

-

Reflux the reaction mixture for 3.5-5.0 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1).

-

After completion, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH reaches 7.

-

Extract the product with toluene.

-

Wash the organic layer with a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography or recrystallization from petroleum ether to yield a white solid.

Method 2: Synthesis with Dean-Stark Apparatus[9]

This procedure utilizes a Dean-Stark apparatus to remove water generated during the reaction, driving the equilibrium towards product formation.

Materials:

-

4-bromobenzaldehyde (1.85 g, 10 mmol)

-

Ethylene glycol (1.86 g, 30 mmol)

-

p-toluenesulfonic acid (0.17 g, 1 mmol)

-

Toluene (15 mL)

Procedure:

-

Equip a three-neck flask with a magnetic stirrer, thermometer, and a Dean-Stark apparatus.

-

Add 4-bromobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and toluene to the flask.

-

Reflux the reaction mixture at 130°C for 8 hours, collecting the water in the Dean-Stark trap.

-

Follow steps 3-10 from Method 1 for reaction monitoring, workup, and purification.

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for cross-coupling reactions, while the dioxolane protects the aldehyde. This compound and its derivatives have been explored in the development of multidrug resistance (MDR) modulators and in the synthesis of organosilane compounds.[12][13]

Visualized Experimental Workflow and Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and a general workflow for its application in further chemical synthesis.

Caption: Synthetic workflow for this compound.

Caption: General synthetic pathway utilizing the subject compound.

References

- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. BLD Pharmatech Ltd | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 10602-01-4|this compound|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 10602-01-4 [chemicalbook.com]

- 8. This compound | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound | CAS#:10602-01-4 | Chemsrc [chemsrc.com]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(4-Bromophenyl)-1,3-dioxolane as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The 2-(4-Bromophenyl)-1,3-dioxolane moiety serves as a robust and versatile protecting group for aldehydes and ketones. As a cyclic acetal, it effectively masks the electrophilic nature of the carbonyl carbon, rendering it inert to a wide range of nucleophilic and basic conditions.

A key feature of this particular protecting group is the presence of a bromine atom on the phenyl ring. This provides a valuable synthetic handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This bifunctional nature allows for the protection of a carbonyl group while simultaneously enabling the construction of new carbon-carbon or carbon-heteroatom bonds at a distal site. These application notes provide a comprehensive overview of the use of this compound, including detailed protocols for its installation and removal, quantitative data, and its application in synthetic strategies.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Colorless liquid or low-melting solid/White Crystalline Powder |

| CAS Number | 10602-01-4 |

Stability Profile

The this compound protecting group exhibits a stability profile characteristic of cyclic acetals, making it a reliable choice in many synthetic contexts.

| Condition | Stability |

| Strong Bases (e.g., LDA, t-BuOK) | Stable |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Mild to Moderate Oxidizing Agents | Generally Stable |

| Strong Acidic Conditions (pH < 4) | Labile |

| Aqueous Acid | Labile |

| Lewis Acids | Labile |

Applications in Organic Synthesis

The primary application of this compound is the protection of carbonyl functionalities to prevent their unwanted reaction in subsequent synthetic steps. Key applications include:

-

Protection during Nucleophilic Attack: In reactions involving strong nucleophiles or organometallic reagents, the protected carbonyl is inert, allowing for selective reaction at other sites in the molecule.

-

Protection during Reductions: The acetal is stable to hydride reducing agents, enabling the selective reduction of other functional groups such as esters or amides.

-

Tandem Protection and Cross-Coupling: The 4-bromophenyl group serves as a precursor for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules by forming new bonds on the aromatic ring while the carbonyl group remains protected. This is particularly useful in the synthesis of biaryl compounds, substituted styrenes, and arylalkynes.

Experimental Protocols

Protocol 1: Protection of a Carbonyl Compound

This protocol describes a general procedure for the protection of an aldehyde or ketone using 4-bromobenzaldehyde and ethylene glycol to form the this compound derivative in situ, or by using the pre-synthesized acetal. A standard method for acetal formation involves the reaction of the carbonyl compound with ethylene glycol in the presence of an acid catalyst, with azeotropic removal of water.[1]

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Ethylene glycol (1.2 - 2.0 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the carbonyl compound (1.0 eq.), ethylene glycol (1.5 eq.), p-toluenesulfonic acid (0.02 eq.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-8 hours). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization if necessary.

Protocol 2: Deprotection of the this compound Group

The cleavage of the acetal to regenerate the carbonyl compound is typically achieved under acidic conditions.[1]

Materials:

-

Protected carbonyl compound

-

Acetone or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, e.g., 2M solution) or another acid catalyst (e.g., p-TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the protected carbonyl compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid (e.g., a few drops of 2M HCl).

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC. Reaction times can vary from minutes to several hours depending on the substrate.[1]

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

If a co-solvent like acetone was used, remove it under reduced pressure.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the deprotected carbonyl compound.

-

Purify the product by column chromatography, distillation, or recrystallization as needed.

Quantitative Data

The following table summarizes typical yields for the synthesis of the protecting group itself. Specific yields for the protection of various carbonyls and their subsequent deprotection are highly substrate-dependent but are generally high.

| Reaction | Substrate | Product | Catalyst | Conditions | Yield | Reference |

| Synthesis of Protecting Group | 4-Bromobenzaldehyde | This compound | p-TsOH | Toluene, reflux, 8h | 92.1% | [2] |

Visualizations

Logical Workflow for Synthesis and Application

References

Application Notes and Protocols for the Deprotection of 2-(4-Bromophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the protection of carbonyl groups is a critical strategy. The 1,3-dioxolane functional group serves as a robust protecting group for aldehydes and ketones due to its stability in neutral to basic conditions and during reactions involving nucleophiles and hydrides. The deprotection, or cleavage, of the dioxolane to regenerate the carbonyl compound is a crucial step that is typically achieved under acidic conditions.

This document provides a detailed protocol for the deprotection of 2-(4-Bromophenyl)-1,3-dioxolane to yield 4-bromobenzaldehyde, a versatile intermediate in organic synthesis. The protocol is based on the well-established method of acid-catalyzed hydrolysis.

Physicochemical Properties of Reactant and Product

A summary of the key physical and chemical properties of the starting material and the expected product is provided below for easy reference.

| Property | This compound | 4-Bromobenzaldehyde |

| Molecular Formula | C₉H₉BrO₂[1] | C₇H₅BrO[2][3] |

| Molecular Weight | 229.07 g/mol [1][4] | 185.02 g/mol [2][3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | White to off-white crystalline powder[2][3] |

| Melting Point | 33-35 °C[5] | 57-61 °C[6] |

| Boiling Point | 286.4 °C at 760 mmHg[5] | 224-226 °C at 760 mmHg[2][3] |

| Solubility | - | Insoluble in water; soluble in ethanol, ether, chloroform.[2][3][7] |

| CAS Number | 10602-01-4[4] | 1122-91-4[6] |

Reaction Scheme

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction regenerates the aldehyde functional group of 4-bromobenzaldehyde and produces ethylene glycol as a byproduct.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol

This protocol details a standard laboratory procedure for the acidic hydrolysis of this compound.

Materials and Reagents:

-

This compound

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 to 1:1 v/v ratio). The volume should be sufficient to ensure complete dissolution.

-

Acid Addition: To the stirred solution, add a catalytic amount of 1 M hydrochloric acid (e.g., 0.1 to 0.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., hexane:ethyl acetate), until the starting material is consumed.

-

Work-up - Neutralization: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is neutral (pH ~7).

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-bromobenzaldehyde.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel if required.

Alternative Deprotection Methods

While acidic hydrolysis is the most common method, other conditions can be employed for the deprotection of dioxolanes, which may be advantageous in the presence of acid-sensitive functional groups.[8]

| Reagent/Catalyst | Solvent(s) | Conditions | Notes |

| Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH) | Acetone/Water, THF/Water | Room Temp. to Reflux | The most common and general method.[8] |

| Lewis Acids (e.g., FeCl₃, AlCl₃, Ce(OTf)₃) | Acetonitrile, Nitromethane | Room Temp. | Can offer milder conditions and higher selectivity.[8] |

| Iodine | Acetone | Room Temp. | Deprotection under neutral conditions.[8] |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Catalytic amount in water, rapid conversion for similar substrates.[8] |

| Indium(III) trifluoromethanesulfonate (In(OTf)₃) | Acetone | Room Temp. or MW | Neutral conditions, good to excellent yields.[8] |

Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: Experimental workflow for the deprotection of this compound.

References

- 1. This compound | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. This compound | 10602-01-4 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-Bromobenzaldehyde | 1122-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-Bromobenzaldehyde | 1122-91-4 [chemicalbook.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Application Notes and Protocols for Grignard Reactions Involving 2-(4-Bromophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-(4-bromophenyl)-1,3-dioxolane in Grignard reactions. This compound serves as a valuable precursor for the synthesis of a variety of complex molecules, particularly in the fields of medicinal chemistry and materials science. The 1,3-dioxolane moiety acts as a protecting group for the aldehyde functionality, allowing for selective Grignard reactions at the para-position of the phenyl ring.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. This compound is a key starting material that allows for the formation of a Grignard reagent, 4-(1,3-dioxolan-2-yl)phenylmagnesium bromide. This reagent can then be reacted with various electrophiles to introduce a wide range of substituents at the para-position of the benzene ring. The dioxolane protecting group can be subsequently removed under acidic conditions to reveal the aldehyde, providing a versatile synthetic handle for further transformations. This methodology is crucial in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2]

Data Presentation

The following table summarizes representative quantitative data for Grignard reactions. While specific yield data for reactions of this compound with various electrophiles is not extensively reported in the literature, the reaction of the unprotected analog, 4-bromobenzaldehyde, with methylmagnesium bromide proceeds with high efficiency. This suggests that high yields can be anticipated for the reactions of the protected derivative under optimized conditions.

| Grignard Reagent Precursor | Electrophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Methylmagnesium Bromide | 1-(4-Bromophenyl)ethanol | Chloroform, KOH/Methanol, -5°C, 5h | >98% | [3] |

| 3-(1,3-dioxolan-2-yl)phenyl bromide | - | 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | Anhydrous THF, room temperature | Not reported | [1] |

Experimental Protocols

Protocol 1: Preparation of 4-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

-

Three-necked round-bottom flask, flame-dried

-

Condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Set up the flame-dried three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a positive pressure of inert gas.

-

Place magnesium turnings (1.2 equivalents) into the flask.

-

If the magnesium is not highly reactive, add a small crystal of iodine to the flask to activate the surface.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should appear as a cloudy, grayish suspension.[1]

Protocol 2: Reaction of 4-(1,3-Dioxolan-2-yl)phenylmagnesium Bromide with an Aldehyde

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

Solution of 4-(1,3-dioxolan-2-yl)phenylmagnesium bromide in THF (from Protocol 1)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flask and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Grignard Reaction Workflow

Caption: Workflow for the Grignard reaction of this compound.

Reaction Mechanism

Caption: General mechanism of a Grignard reaction with an aldehyde.

References

Application Notes: Conditions for the Lithiation of 2-(4-Bromophenyl)-1,3-dioxolane

Introduction

The lithiation of 2-(4-bromophenyl)-1,3-dioxolane is a crucial transformation in organic synthesis, providing a versatile aryllithium intermediate. This reagent serves as a potent nucleophile and a building block for the creation of complex molecules in pharmaceutical and materials science research. The reaction proceeds via a lithium-halogen exchange, where an organolithium reagent, typically an alkyllithium, selectively replaces the bromine atom on the phenyl ring with a lithium atom. The 1,3-dioxolane group acts as a protecting group for the benzaldehyde functionality, remaining stable under the strongly basic conditions of the lithiation. Careful control of reaction parameters is essential to achieve high yields and prevent side reactions.

Key Considerations for Lithiation

Successful lithiation of this compound is dependent on several critical factors:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are the most common reagents for lithium-halogen exchange on aryl bromides.[1][2] t-BuLi is more reactive than n-BuLi. The choice of reagent can influence reaction speed and selectivity.

-

Solvent: Anhydrous aprotic ethers, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are typically used.[1] THF can be deprotonated by butyllithium at temperatures above -60°C, so reactions are almost always conducted at low temperatures.[2] Mixed solvent systems, such as THF in heptane or hexane, can also be highly effective and may improve reaction outcomes.[3][4]

-

Temperature: The reaction is highly exothermic and requires very low temperatures to control reactivity and prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.[1] Typical temperatures range from -78°C to -100°C.[1][5]

-

Inert Atmosphere: Organolithium reagents are pyrophoric and react violently with water and oxygen.[6] All manipulations must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware.

Experimental Data Summary

The following table summarizes typical conditions for the lithiation of aryl halides bearing a dioxolane group, based on analogous reactions.

| Parameter | Condition | Source |

| Substrate | 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | [5] |

| Lithiating Agent | n-Butyllithium (n-BuLi) | [5] |

| Equivalents of Lithiating Agent | ~1.3 equivalents | [5] |

| Solvent | Tetrahydrofuran (THF), anhydrous | [5] |

| Temperature | -78 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Quenching Electrophile | Solid Carbon Dioxide (CO₂) | [5] |

| Yield of Carboxylic Acid | 76% | [5] |

Detailed Experimental Protocol

This protocol describes the generation of 2-(4-lithiophenyl)-1,3-dioxolane via lithium-bromine exchange and its subsequent reaction with an electrophile (e.g., carbon dioxide).

Materials:

-

This compound

-

n-Butyllithium (e.g., 2.5 M solution in hexanes)[6]

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., solid carbon dioxide - dry ice)

-

10% aqueous Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask, oven-dried

-

Septa

-

Syringes and needles

-

Stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Argon or Nitrogen gas line with manifold

-

Separatory funnel

Procedure:

-

Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of dry argon or nitrogen.

-

Reaction Setup: this compound (1.0 eq) is added to the flask, which is then sealed with a septum and purged with the inert gas. Anhydrous THF is added via syringe to dissolve the starting material.

-

Cooling: The flask is immersed in a dry ice/acetone bath and cooled to -78 °C with stirring.[5]

-

Lithiation: n-Butyllithium (1.1-1.3 eq) is added dropwise to the stirred solution via syringe over several minutes, ensuring the internal temperature does not rise significantly.[5]

-

Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours.[5] The formation of the aryllithium species may result in a color change or the formation of a suspension.

-

Quenching: The reaction is quenched by the addition of an electrophile. For trapping with CO₂, the reaction mixture is slowly transferred via cannula onto a large excess of crushed, dry solid CO₂.[5][7] Allow the mixture to warm slowly to room temperature.

-

Workup: Once the mixture has reached room temperature, water and diethyl ether (or ethyl acetate) are added.[5] The layers are separated. The aqueous layer is acidified with 10% aqueous HCl to protonate the carboxylate.[5][7]

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[6] It can ignite upon exposure to air.

-

The reaction should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

-

The low-temperature bath should be handled with cryogenic gloves.

Visualized Workflow and Pathways

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. N-Butyllithium [chemeurope.com]

- 3. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(4-Bromophenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(4-Bromophenyl)-1,3-dioxolane as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals, functional materials, and liquid crystals.[1] The acetal protecting group on the formyl functionality allows for the selective formation of the biphenyl linkage without interference from the aldehyde, which can be deprotected in a subsequent step.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate. This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. The general mechanism involves a catalytic cycle with three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent. For the coupling of this compound, a variety of conditions can be employed, and optimization is often necessary to achieve the desired yield and purity.

Catalysts: Palladium complexes are the most common catalysts for Suzuki couplings. Both Pd(0) and Pd(II) precursors can be utilized, as the active Pd(0) species is typically formed in situ. Common choices include:

-

Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand: A versatile and common catalyst system.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used air-stable Pd(0) catalyst.[2]

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): Often effective for a broad range of substrates.[3]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand: A highly active catalyst system.[4]

Bases: A base is crucial for the activation of the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include:

-

Potassium carbonate (K₂CO₃)[5]

-

Cesium carbonate (Cs₂CO₃)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (NaOH)[6]

-

Barium hydroxide (Ba(OH)₂)[6]